molecular formula C13H14ClN3O B2941379 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine CAS No. 477708-78-4

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine

Cat. No.: B2941379
CAS No.: 477708-78-4
M. Wt: 263.73
InChI Key: XMXMWCSUROHGJB-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]morpholine is a pyrazole-derived compound featuring a morpholine moiety and a 4-chlorophenyl substituent. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-trypanosomal, antimicrobial, and anticancer properties . The chlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the morpholine ring improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-13(16-15-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXMWCSUROHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound in the presence of a base.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution of a suitable leaving group on the pyrazole ring with morpholine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Anti-Trypanosomal Activity

The anti-trypanosomal activity of 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine is compared to structurally related compounds in Table 1.

Table 1: Anti-Trypanosomal Activity of Pyrazole Derivatives

Compound Substituents IC50 (µM) Cytotoxicity (µM) Source
4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Phenoxyphenyl, morpholine 1.0 61.6
1-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]piperazine Phenoxyphenyl, piperazine 1.1 61.6
Isoxazole derivative Isoxazole (replaces pyrazole) 6.0 N/A
Nitrophenyl-substituted analogue Nitrophenyl (replaces phenoxy) >10 N/A

Key Findings :

  • The pyrazole ring is critical for activity: Substitution with isoxazole reduces potency 6-fold .
  • The phenoxy group enhances efficacy: Replacing it with ethylene decreases activity 9-fold .
  • Morpholine vs. piperazine: Morpholine derivatives exhibit slightly higher potency (1.0 µM vs. 1.1 µM), suggesting minor but measurable effects from the heterocyclic amine .

Structural and Electronic Properties

Bond lengths and molecular planarity influence stability and interactions with biological targets. Data from crystallographic studies are summarized in Table 2.

Table 2: Bond Lengths in Pyrazole Derivatives

Compound C=O (Å) N–N (Å) Dihedral Angles (°) Source
1-(4-Chlorophenyl)-3-phenylpyrazol-5-one 1.228 1.405 18.23 (chlorophenyl)
C15H11ClN2O (pyrazolone analogue) 1.213 1.404 8.35 (phenyl)
4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine N/A N/A Planar except fluorophenyl

Key Findings :

  • Dihedral angles indicate partial planarity, facilitating π-π stacking with aromatic residues in target enzymes .
  • In isostructural chloro/bromo derivatives (e.g., compounds 4 and 5), chloro substituents improve antimicrobial activity, likely due to stronger halogen bonding .

Substituent Effects on Bioactivity

Key Findings :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance target binding via hydrophobic and halogen-bonding interactions .
  • Bulky substituents (e.g., propan-2-ylphenyl in ) may hinder activity by steric interference.

Cytotoxicity and Therapeutic Index

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine exhibits moderate cytotoxicity (61.6 µM), suggesting a therapeutic index (TI) of ~60 . Comparatively, nitrophenyl-substituted analogues show higher cytotoxicity, reducing TI .

Biological Activity

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a morpholine ring linked to a pyrazole moiety, specifically substituted with a 4-chlorophenyl group. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine, exhibit significant antimicrobial properties. Studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Several pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
CompoundPathogen TestedMIC (μg/mL)
4aS. aureus0.22
5aS. epidermidis0.25

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against different cancer cell lines such as A549 (lung cancer) and Hep-2 (laryngeal cancer). Notable findings include:

  • IC50 Values : The compound exhibited IC50 values of 0.74 mg/mL against Hep-2 cells and significantly inhibited A549 cell proliferation with IC50 values around 49.85 μM .
Cell LineCompoundIC50 (μM)
Hep-24-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine0.74 mg/mL
A5494-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine49.85

The mechanism by which 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine exerts its biological effects involves interaction with specific molecular targets within the cell. It is believed to modulate the activity of certain enzymes or receptors, leading to altered cellular processes such as apoptosis in cancer cells and inhibition of microbial growth .

Study on Anticancer Properties

A study conducted by Zheng et al. focused on the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The study reported significant anticancer activity against the A549 cell line, with the compound causing notable apoptosis .

Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of several pyrazole derivatives, including those with similar structural features to 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine. The study highlighted that compounds with chlorinated phenyl rings exhibited enhanced antimicrobial properties compared to their non-chlorinated counterparts .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine?

Answer:
The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A general approach includes:

Condensation : Reacting 4-chlorophenyl hydrazine with β-keto esters or diketones to form the pyrazole core.

Morpholine Integration : Introducing the morpholine moiety via nucleophilic substitution or cyclization, often using morpholine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).

Purification : Recrystallization from ethanol or methanol to isolate the product, as demonstrated in analogous pyrazolone syntheses .

Key Validation : Characterization via 1H^1H-NMR and IR spectroscopy to confirm regioselectivity and functional group integrity.

Basic: How is X-ray crystallography applied to determine the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal Growth : Slow evaporation of ethanol or methanol solutions yields suitable crystals .

Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100 K) to minimize thermal motion artifacts.

Refinement : SHELX software refines the structure by iteratively adjusting atomic coordinates and thermal parameters. Weak interactions (e.g., C–H⋯O, C–H⋯π) are identified via Mercury or OLEX2 visualization tools .

Example : Dihedral angles between the pyrazole ring and substituents (e.g., 4-chlorophenyl) are quantified to assess conjugation and steric effects .

Advanced: What computational strategies are used to analyze the electron density distribution and reactivity of this compound?

Answer:
Density Functional Theory (DFT) and wavefunction analysis are critical:

DFT Calculations : Using B3LYP/6-311G(d,p) to optimize geometry and compute electrostatic potential (ESP) maps, highlighting nucleophilic/electrophilic regions.

Wavefunction Tools : Multiwfn software calculates Laplacian of electron density (2ρ\nabla^2 \rho) and bond order analysis to assess delocalization in the pyrazole-morpholine system .

Correlation Energy : Colle-Salvetti methods validate electron correlation effects, crucial for predicting intermolecular interactions in crystal packing .

Application : ESP maps guide functionalization strategies for targeted biological activity .

Advanced: How do non-conventional synthesis methods (e.g., ultrasound) improve reaction efficiency for pyrazole-morpholine derivatives?

Answer:
Ultrasound-assisted synthesis enhances kinetics and yield:

Mechanism : Cavitation generates localized high temperatures (~5000 K) and pressures, accelerating cyclocondensation steps.

Protocol : A mixture of 4-chlorophenyl hydrazine, morpholine, and diketone precursors is sonicated (20–40 kHz) for 1–2 hours, reducing reaction time by 70% compared to thermal methods .

Validation : GC-MS monitors reaction progress, while TEM confirms nanoparticle catalysts (if used) remain stable under sonication.

Advantage : Higher regioselectivity and reduced byproduct formation due to uniform energy distribution .

Advanced: How are weak intermolecular interactions analyzed to predict crystal packing behavior?

Answer:
Hirshfeld surface analysis and topology tools are employed:

Hirshfeld Surfaces : Generated via CrystalExplorer to visualize close contacts (e.g., H⋯Cl, π⋯π).

Fingerprint Plots : Quantify contributions of H-bonding, van der Waals, and halogen interactions. For example, C–H⋯O interactions in pyrazolone derivatives account for 12–15% of crystal cohesion .

Energy Frameworks : Compute lattice energy using PIXEL (in CLP software) to rank interaction strengths (e.g., dimer energies ~30 kJ/mol) .

Outcome : Predicts solubility and stability trends for co-crystal design.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and confirm morpholine integration (e.g., δ 3.7–4.2 ppm for N–CH2_2 groups).

IR : Stretching frequencies for C=O (~1650 cm1^{-1}) and C–N (~1250 cm^{-1) verify the pyrazole-morpholine linkage.

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 318.08) .

Note : Compare experimental data with computational spectra (e.g., Gaussian) for validation .

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